4-Chloro-6-hydroxy-1-methylphthalazine
Description
4-Chloro-6-hydroxy-1-methylphthalazine (molecular formula: C₉H₇ClN₂O) is a phthalazine derivative characterized by a chloro (-Cl) substituent at position 4, a hydroxyl (-OH) group at position 6, and a methyl (-CH₃) group at position 1. The positions and nature of substituents significantly influence its physicochemical properties and biological activity compared to related compounds.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-1-methylphthalazin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-7-3-2-6(13)4-8(7)9(10)12-11-5/h2-4,13H,1H3 |
InChI Key |
CYINILUXFFNMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=C(N=N1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include compounds with variations in substituent type, position, or additional functional groups (Table 1).
Table 1: Structural Comparison of 4-Chloro-6-hydroxy-1-methylphthalazine and Analogs
Key Observations :
- Methoxy vs. Hydroxyl : Replacing -OH with -OCH₃ (as in 4-chloro-6-methoxy-1-methylphthalazine) increases lipophilicity, affecting solubility and metabolic stability .
- Dichloro Derivatives : 1,4-Dichloro-6-methylphthalazine lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
PDE5 Inhibition :
- 4-Benzylamino-1-chloro-6-substituted phthalazines (e.g., compound 15a, IC₅₀ = 4.8 nM) show potent PDE5 inhibition, with activity highly dependent on substituent position (6 > 7) .
- Hydroxyl groups (as in the target compound) may enhance hydrogen bonding with PDE5 compared to methoxy or benzyl groups, though direct data are lacking.
Vasorelaxant Activity :
- Analogs like 15f (EC₅₀ = 160 nM) demonstrate stronger vasorelaxant effects than E4021 (EC₅₀ = 980 nM), suggesting that electron-withdrawing substituents (e.g., -Cl, -CF₃) improve efficacy .
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